2-ethylhexyl N-(4-iodophenyl)carbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H22INO2 |
|---|---|
Molecular Weight |
375.24 g/mol |
IUPAC Name |
2-ethylhexyl N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C15H22INO2/c1-3-5-6-12(4-2)11-19-15(18)17-14-9-7-13(16)8-10-14/h7-10,12H,3-6,11H2,1-2H3,(H,17,18) |
InChI Key |
KHZYKKXISOQNRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)NC1=CC=C(C=C1)I |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethylhexyl N 4 Iodophenyl Carbamate
Strategic Considerations for Carbamate (B1207046) Linkage Formation
The formation of the carbamate bond in 2-ethylhexyl N-(4-iodophenyl)carbamate requires the careful selection of reagents and reaction conditions to ensure high yield and selectivity. Modern synthetic strategies prioritize safety and sustainability, leading to the development of numerous phosgene-free methods.
Phosgene-Free Approaches to Carbamate Synthesis
Historically, carbamates were synthesized using phosgene (B1210022) and its derivatives, but their high toxicity has driven the development of safer alternatives. researchgate.netgoogle.com These phosgene-free methods are now the preferred routes for carbamate synthesis. researchgate.net
A primary method for synthesizing N-aryl carbamates involves the reaction of an aryl isocyanate with an alcohol. ontosight.ai In the case of this compound, this would involve the reaction of 4-iodophenyl isocyanate with 2-ethylhexanol. The isocyanate itself is a reactive intermediate that can be generated through various means, often in situ, to react with the alcohol. mit.edu
Another significant phosgene-free route is the alcoholysis of urea (B33335). researchgate.net This method involves reacting a substituted urea with an alcohol to produce a carbamate. qub.ac.ukresearchgate.net For the target compound, N-(4-iodophenyl)urea could be reacted with 2-ethylhexanol. This reaction can be carried out catalytically or non-catalytically. qub.ac.uk The use of urea as a carbonyl source is an attractive green alternative. rsc.org Catalysts such as alkali-treated zeolites have been shown to be effective in the alcoholysis of urea and its derivatives, achieving high conversion and selectivity. researchgate.net The reaction is reversible, and the removal of ammonia (B1221849) can drive the equilibrium towards the carbamate product. qub.ac.uk
| Reactants | Product | Catalyst/Conditions | Yield |
| N-substituted urea, Alcohol | N-substituted carbamate | TiO2–Cr2O3/SiO2 | 95-98% rsc.org |
| Urea, Ethanol/Butanol | Ethyl carbamate/Butyl carbamate | TiO2/SiO2 | 96-97% mdpi.com |
| N-phenylurea, Methanol | N-phenyl O-methyl carbamate | CaO or dimeric phosphazene | ~90% selectivity researchgate.net |
Carbon dioxide (CO2) is an abundant, non-toxic, and renewable C1 source for chemical synthesis, making it an ideal alternative to phosgene for producing carbamates. google.comncl.res.inrsc.org The direct carbonylation of amines with CO2 in the presence of an alcohol can yield carbamates. researchgate.net For the synthesis of this compound, this would involve the reaction of 4-iodoaniline (B139537) and 2-ethylhexanol with CO2. This process often requires the use of a base and a coupling agent. google.comnih.gov
Organic carbonates, such as dimethyl carbonate (DMC), can also serve as effective carbonylating agents in the synthesis of N-aryl carbamates. scispace.comnortheastern.edu The reaction of an aromatic amine with a cyclic carbonate in the presence of an organocatalyst like triazabicyclodecene (TBD) can produce N-aryl carbamates under mild, solvent-free conditions. scispace.comnortheastern.edu
| Reactants | Product | Catalyst/Conditions | Yield |
| Amine, CO2, Alkyl Halide | Carbamate | Cesium Carbonate | High Yields google.com |
| Aromatic Amine, Cyclic Carbonate | N-Aryl Carbamate | TBD (organocatalyst) | Good to Excellent scispace.comnortheastern.edu |
Transcarbamoylation involves the transfer of a carbamoyl (B1232498) group from one molecule to another. This can be a useful strategy for synthesizing different carbamates. For instance, a readily available carbamate can react with 4-iodoaniline to produce this compound, though this specific transformation is less commonly cited as a primary synthetic route. Zirconium(IV)-catalyzed exchange processes between carbamates and amines can be used to synthesize new carbamates. organic-chemistry.org
A recent and efficient method involves the direct conversion of tert-butoxycarbonyl (Boc)-protected amines into other carbamates. nih.gov This approach leverages the widespread availability of Boc-protected amines. nih.gov The synthesis of various carbamates from Boc-protected amines can be achieved using tert-butoxide lithium as a base, avoiding the need for metal catalysts. nih.gov This method proceeds through an isocyanate intermediate. nih.govresearchgate.net
| Starting Material | Reagents | Product |
| Boc-protected aniline (B41778) | n-butanol, t-BuOLi | n-butyl phenylcarbamate nih.gov |
| Boc-protected amines | Tf2O, alcohol | Substituted carbamates nih.gov |
Rearrangement-Based Synthetic Routes to N-Aryl Carbamates
Several classical rearrangement reactions provide pathways to isocyanates, which are key intermediates in the synthesis of N-aryl carbamates. researchgate.netscispace.comnih.govrsc.org These reactions typically involve the migration of an aryl group from a carbon atom to a nitrogen atom.
The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom via an isocyanate intermediate. wikipedia.org By trapping this isocyanate with an alcohol, a carbamate can be formed. wikipedia.orgorganic-chemistry.org For the target compound, this would involve the Hofmann rearrangement of a suitable amide in the presence of 2-ethylhexanol. Variations of this reaction use reagents like N-bromoacetamide or (bis(trifluoroacetoxy)iodo)benzene instead of bromine. wikipedia.orgorganic-chemistry.org
The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgmasterorganicchemistry.com This isocyanate can then be trapped by an alcohol to yield a carbamate. wikipedia.orgorgsyn.orgnih.gov This method is known for its tolerance of a wide variety of functional groups and proceeds with retention of stereochemistry. nih.gov The acyl azide can be prepared from a carboxylic acid. organic-chemistry.org
The Lossen rearrangement converts a hydroxamic acid or its derivative into an isocyanate. numberanalytics.com This isocyanate can then be reacted with an alcohol to form a carbamate. numberanalytics.comkit-technology.de This reaction can be catalyzed by tertiary amine bases and can be performed under relatively mild conditions. kit-technology.desci-hub.seorganic-chemistry.org
The Schmidt reaction is another method that can generate isocyanates from carboxylic acids via reaction with hydrazoic acid, which can then be converted to carbamates. mit.edu
These rearrangement reactions provide versatile and well-established methods for accessing the isocyanate precursor necessary for the synthesis of N-aryl carbamates like this compound.
| Rearrangement | Starting Material | Intermediate | Product with Alcohol |
| Hofmann | Primary Amide | Isocyanate | Carbamate rsc.orgwikipedia.org |
| Curtius | Acyl Azide | Isocyanate | Carbamate wikipedia.orgnih.gov |
| Lossen | Hydroxamic Acid | Isocyanate | Carbamate numberanalytics.comkit-technology.de |
| Schmidt | Carboxylic Acid | Isocyanate | Carbamate mit.edu |
Catalytic Methods for Carbamate Formation
Catalytic methods offer an alternative to rearrangement reactions, often proceeding under milder conditions and with greater efficiency.
Tin-catalyzed transcarbamoylation is a useful method for the synthesis of carbamates from alcohols. nih.govyoutube.com This reaction typically involves heating an alcohol with a simple carbamate, such as phenyl carbamate or methyl carbamate, in the presence of a tin catalyst like dibutyltin (B87310) maleate. nih.govyoutube.com For the synthesis of this compound, this would involve the reaction of 2-ethylhexanol with N-(4-iodophenyl)carbamate in the presence of the tin catalyst. However, this specific precursor may not be readily available, making this a less direct route. A more general approach is the transcarbamoylation of an alcohol with a more common carbamoyl donor. youtube.com
Palladium-catalyzed cross-coupling reactions provide a powerful and direct method for the synthesis of N-aryl carbamates. masterorganicchemistry.comnih.govmdpi.com This approach can utilize an aryl halide, such as 4-iodoaniline or a related compound, and couple it with an alcohol in the presence of a source of carbon monoxide or a cyanate (B1221674). A particularly efficient method involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate in the presence of an alcohol. masterorganicchemistry.comorganic-chemistry.org In the context of synthesizing this compound, 1,4-diiodobenzene (B128391) or 4-iodoaniline could serve as the aryl halide precursor. The reaction with 2-ethylhexanol and a cyanate source, catalyzed by a palladium complex, would lead to the formation of the target carbamate. organic-chemistry.orgmasterorganicchemistry.com This methodology is advantageous due to its broad substrate scope and tolerance for various functional groups. masterorganicchemistry.com
Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for many transformations. The synthesis of N-aryl carbamates can be achieved using organocatalysts. For example, the reaction of aromatic amines with cyclic organic carbonates can be catalyzed by guanidine (B92328) bases such as triazabicyclodecene (TBD). rsc.org This reaction proceeds under very mild conditions and provides a sustainable route to N-aryl carbamates. rsc.org To synthesize this compound using this approach, one would react 4-iodoaniline with a suitable carbonate derived from 2-ethylhexanol in the presence of an organocatalyst.
Approaches for the Introduction and Functionalization of the 4-Iodophenyl Moiety
The 4-iodophenyl group is a key structural feature of the target molecule. This moiety can either be incorporated from the start, using a pre-functionalized building block like 4-iodoaniline or 4-iodobenzoic acid, or it can be introduced at a later stage through a directed iodination reaction.
Directed Iodination Strategies for Aromatic Systems
The direct iodination of an aromatic ring offers a convergent approach to the synthesis of iodo-substituted compounds. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. The carbamate group (-NHC(O)OR) is an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring, thereby activating the ortho and para positions towards electrophilic attack. youtube.com
Therefore, one synthetic strategy could involve the initial synthesis of 2-ethylhexyl N-phenylcarbamate, followed by a directed iodination step. The reaction of 2-ethylhexyl N-phenylcarbamate with an electrophilic iodine source, such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent, would be expected to yield a mixture of the ortho- and para-iodinated products, with the para-isomer being the major product due to reduced steric hindrance.
Palladium-catalyzed C-H activation has also been developed for the directed iodination of phenylcarbamates. rsc.orgnih.gov These methods can offer high regioselectivity, often favoring the ortho position due to the formation of a palladacycle intermediate. rsc.orgnih.gov However, by carefully choosing the directing group and reaction conditions, para-selectivity can sometimes be achieved.
Utilization of Iodoarene Precursors in Multistep Syntheses
The synthesis of N-aryl carbamates frequently employs iodoarenes as versatile precursors due to the unique reactivity of the carbon-iodine bond, which facilitates various coupling reactions. nih.gov For the synthesis of this compound, a common strategy involves a multistep sequence starting with a readily available iodoarene, such as 4-iodoaniline.
One direct approach is the reaction of 4-iodoaniline with 2-ethylhexyl chloroformate. The amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group and the formation of the desired carbamate.
An alternative pathway involves the conversion of the iodoarene precursor into an isocyanate. 4-iodoaniline can be reacted with phosgene or a phosgene equivalent to produce 4-iodophenyl isocyanate. This highly reactive intermediate is then treated with 2-ethylhexanol. The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the central carbon of the isocyanate group to yield this compound. organic-chemistry.orgorganic-chemistry.org This method is particularly efficient due to the high reactivity of isocyanates.
These multistep syntheses benefit from the stability and commercial availability of iodoarene precursors. acs.org The C-I bond is also amenable to further transformations, allowing for late-stage functionalization if other derivatives were desired.
Hypervalent Iodine Reagents in the Synthesis of Iodinated Compounds
Hypervalent iodine reagents have become powerful tools in organic synthesis for their ability to perform clean and efficient transformations under mild conditions. acs.orgwikipedia.org They are particularly useful for the introduction of iodine onto aromatic rings and are considered environmentally friendly alternatives to heavy metal-based reagents. acs.orgnih.gov
In the context of synthesizing the 4-iodophenyl moiety of the target molecule, hypervalent iodine reagents can be used for the direct iodination of an aniline or N-phenylcarbamate precursor. Reagents such as phenyliodine diacetate (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA) in the presence of an iodine source can facilitate electrophilic aromatic substitution. acs.org
For instance, starting with N-phenylcarbamate, a hypervalent iodine(III) reagent can be used to install the iodine atom regioselectively at the para position due to the directing effect of the carbamate group. This approach avoids the need to handle potentially mutagenic multi-iodinated anilines. The general reactivity of these reagents stems from the electrophilicity of the iodine(III) center, which activates the iodine source for the halogenation reaction. acs.org Hypervalent iodine compounds are known for their use in a wide range of oxidative transformations and functional group transfers. acs.orgnih.gov
Table 1: Common Hypervalent Iodine(III) Reagents for Iodination
| Reagent Name | Abbreviation | Typical Use |
|---|---|---|
| Phenyliodine diacetate | PIDA | Oxidizing agent, activates iodine source |
| Phenyliodine bis(trifluoroacetate) | PIFA | Stronger oxidizing agent for less reactive substrates |
Reaction Mechanism Elucidation in the Synthesis of this compound
Understanding the reaction mechanism is crucial for optimizing reaction conditions and maximizing yield. The formation of the carbamate linkage is the key mechanistic event in the synthesis of this compound.
Identification of Key Intermediates and Transition States
The mechanism of carbamate formation is generally characterized as a nucleophilic addition-elimination reaction. When 4-iodophenyl isocyanate reacts with 2-ethylhexanol, the reaction proceeds through a concerted or stepwise pathway involving a key transition state. The nucleophilic oxygen of the alcohol attacks the electrophilic carbonyl carbon of the isocyanate. This process leads to a highly organized, four-membered transition state if concerted, or a transient zwitterionic or neutral tetrahedral intermediate if stepwise. nih.govacs.org
In the alternative synthesis from 4-iodoaniline and 2-ethylhexyl chloroformate, the reaction follows a nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline attacks the carbonyl carbon of the chloroformate to form a tetrahedral intermediate. This intermediate is the key species in the reaction pathway. The subsequent collapse of this intermediate involves the expulsion of a chloride ion, the most favorable leaving group, followed by deprotonation of the nitrogen to yield the final carbamate product. nih.gov The stability of the carbamate product is enhanced by amide resonance, where the nitrogen lone pair delocalizes into the carbonyl group. acs.orgnih.gov
Kinetic and Thermodynamic Aspects of Synthesis Pathways
The formation of carbamates is typically a thermodynamically favorable process, driven by the formation of the stable carbamate linkage. The kinetics of the reaction, however, can vary significantly depending on the chosen synthetic route and reaction conditions.
For the reaction of an isocyanate with an alcohol, the rate is dependent on the nucleophilicity of the alcohol and the electrophilicity of the isocyanate. The reaction is often rapid and can be performed at room temperature. Kinetic studies of carbamate formation from amines and carbon dioxide derivatives show that the rate-limiting step can involve carbon-nitrogen bond formation or, in some cases, proton transfer. researchgate.netresearchgate.net
The rate law for the reaction of amines with carbon dioxide sources often shows a first-order dependence on both the amine and the electrophile concentration. researchgate.net The Brønsted relationship, which correlates the reaction rate constant with the pKa of the amine, has been used to analyze these reactions, indicating that the basicity of the amine plays a significant role in the reaction rate. researchgate.netresearchgate.net While specific kinetic data for this compound is not available, general findings for analogous systems provide a robust framework for understanding its synthesis.
Table 2: Factors Influencing Carbamate Formation Kinetics
| Factor | Effect on Reaction Rate | Rationale |
|---|---|---|
| Nucleophilicity of Amine/Alcohol | Increased nucleophilicity generally increases the rate. | Facilitates the initial attack on the electrophilic carbonyl carbon. |
| Electrophilicity of Carbonyl Source | Increased electrophilicity (e.g., Isocyanate > Chloroformate) increases the rate. | Lowers the activation energy for the nucleophilic attack. |
| Solvent Polarity | Polar aprotic solvents can accelerate the reaction. | Can stabilize charged intermediates or transition states. |
| Temperature | Increasing temperature generally increases the rate. | Provides sufficient energy to overcome the activation barrier (Arrhenius equation). |
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of fine chemicals like this compound is essential for sustainable industrial processes. researchgate.net Key areas of focus include the use of safer reagents, minimization of waste, and the use of catalytic methods.
A primary green consideration in carbamate synthesis is the avoidance of phosgene. Phosgene is highly toxic and its use in generating isocyanates or chloroformates presents significant safety and environmental hazards. Greener alternatives involve the use of carbon dioxide (CO2) or its derivatives, such as dimethyl carbonate (DMC), as the carbonyl source. researchgate.net For example, the direct reaction of 4-iodoaniline, 2-ethylhexanol, and CO2 under catalytic conditions provides a phosgene-free route to the target molecule. rsc.org This approach utilizes a cheap, non-toxic, and abundant C1 source.
The use of hypervalent iodine reagents also aligns with green chemistry principles. These compounds are often considered "green" oxidants because they are non-toxic, readily available, and avoid the use of heavy metals like chromium or lead, which are common in classical oxidation and halogenation reactions. acs.orgnih.gov
Furthermore, optimizing reactions to proceed in benign solvents, reducing the number of synthetic steps through one-pot procedures, and developing reusable catalysts are all integral to the green synthesis of carbamates. researchgate.netrsc.org The synthesis of N-substituted carbamates from amines, urea (as a CO2 source), and alcohols over reusable solid catalysts represents an effective green route. rsc.org
Table 3: Comparison of Synthetic Routes based on Green Chemistry Principles
| Feature | Traditional Route (via Phosgene) | Green Route (via CO2/DMC) |
|---|---|---|
| Carbonyl Source | Phosgene (COCl2) | Carbon Dioxide (CO2) or Dimethyl Carbonate (DMC) |
| Toxicity | High | Low |
| Byproducts | HCl, Stoichiometric salts | Water, Methanol |
| Atom Economy | Lower | Higher |
| Safety Concerns | Severe | Minimal |
Theoretical and Computational Investigations of 2 Ethylhexyl N 4 Iodophenyl Carbamate
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule. For a compound like 2-ethylhexyl N-(4-iodophenyl)carbamate, these methods can determine the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding its stability and reactivity.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower reactivity. For aryl carbamates, the HOMO is often located on the aromatic ring and the carbamate's oxygen and nitrogen atoms, while the LUMO is typically centered on the conjugated parts of the molecule. mdpi.com
Table 1: Illustrative Frontier Orbital Energies for a Generic Aryl Carbamate (B1207046)
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Electron-rich regions, susceptible to electrophilic attack. |
| LUMO | -1.2 | Electron-deficient regions, susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability. |
(Note: These are representative values and not specific to this compound)
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure and thermodynamic stability of molecules. By applying DFT calculations, one can determine the most stable arrangement of atoms in this compound by finding the minimum energy geometry. This involves calculating bond lengths, bond angles, and dihedral angles.
For instance, studies on similar carbamates have used DFT methods like B3LYP with various basis sets to obtain optimized geometries that correlate well with experimental data from X-ray crystallography. scirp.org The stability of the molecule can be further assessed by calculating its total electronic energy and vibrational frequencies. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.
Table 2: Predicted Geometric Parameters for a Phenyl Carbamate Fragment
| Parameter | Predicted Value | Method/Basis Set |
|---|---|---|
| C-N Bond Length (Carbamate) | 1.36 Å | B3LYP/6-31G(d) |
| C=O Bond Length (Carbamate) | 1.23 Å | B3LYP/6-31G(d) |
| N-H Bond Length (Carbamate) | 1.01 Å | B3LYP/6-31G(d) |
| C-I Bond Length (Aromatic Ring) | 2.10 Å | B3LYP/6-31G(d) |
(Note: These are typical values for related structures and not specific to this compound)
Conformational Analysis and Energy Landscapes through Computational Modeling
The 2-ethylhexyl group in this compound introduces significant conformational flexibility. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. Computational modeling can generate a potential energy surface (PES), or energy landscape, which maps the energy of the molecule as a function of its geometry.
By systematically rotating the rotatable bonds, particularly within the 2-ethylhexyl chain and around the carbamate linkage, different conformers can be identified. The relative energies of these conformers are then calculated to determine the most stable, low-energy structures. This information is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. For example, quantum-chemical methods have been used to analyze the conformations of phenylcarbamates with local anesthetic activity, revealing that the most stable conformers are stabilized by specific intramolecular interactions. researchgate.net
Predicting Reactivity and Selectivity via Computational Methods
Computational methods are invaluable for predicting how and where a molecule is likely to react. The electronic structure data obtained from quantum chemical calculations can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the carbamate are expected to be electron-rich sites, prone to electrophilic attack. Conversely, the carbonyl carbon and the aromatic ring, influenced by the electron-withdrawing iodine atom, could be sites for nucleophilic attack. Computational studies on other carbamates have successfully used these methods to understand their reactivity in various chemical transformations. rsc.org
Analysis of Intramolecular and Intermolecular Interactions
The structure and properties of this compound in condensed phases (liquid or solid) are governed by a network of intramolecular and intermolecular interactions. Intramolecular interactions, such as hydrogen bonds within the molecule, can influence its conformational preference.
Intermolecular interactions determine how the molecules pack together in a crystal lattice and affect properties like melting point and solubility. For this molecule, potential intermolecular interactions include:
Hydrogen bonding: The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This N-H···O=C interaction is a common feature in the crystal structures of carbamates. acs.org
Halogen bonding: The iodine atom on the phenyl ring can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen on neighboring molecules.
π-π stacking: The aromatic iodophenyl rings can stack on top of each other, contributing to the stability of the crystal structure.
Van der Waals forces: The flexible 2-ethylhexyl chain will engage in van der Waals interactions with adjacent molecules.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Advanced Structural Characterization and Spectroscopic Analysis
Comprehensive Spectroscopic Elucidation (Beyond Basic Identification)
Spectroscopic analysis provides a detailed view of the molecular structure in both solution and solid states. For 2-ethylhexyl N-(4-iodophenyl)carbamate, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy is employed for a thorough characterization.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each part of the molecule. The aromatic protons of the 4-iodophenyl ring would appear as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the iodine atom would be downfield compared to those ortho to the carbamate (B1207046) nitrogen due to the differing electronic effects. The N-H proton of the carbamate group would present as a broad singlet, with its chemical shift being solvent-dependent. The protons of the 2-ethylhexyl group would exhibit a more complex pattern, with overlapping multiplets for the methylene (B1212753) and methyl groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further structural confirmation. The ipso-carbon attached to the iodine atom would show a signal at a characteristic upfield chemical shift due to the heavy atom effect. The carbonyl carbon of the carbamate group would be observed in the downfield region, typically around 152-155 ppm. The carbons of the 2-ethylhexyl group would appear in the aliphatic region of the spectrum.
Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be used to probe the through-space proximity of protons, offering insights into the preferred conformation of the molecule in solution. For instance, correlations between the N-H proton and the protons of the 2-ethylhexyl group could help define the orientation of the alkyl chain relative to the carbamate backbone. The conformation of the carbamate group itself (syn or anti) is also a point of interest, as this can influence its hydrogen bonding capabilities. nih.gov
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (ortho to NH) | ~7.3-7.5 (d) | ~118-120 |
| Aromatic CH (ortho to I) | ~7.6-7.8 (d) | ~137-139 |
| Aromatic C-NH | - | ~138-140 |
| Aromatic C-I | - | ~85-88 |
| Carbamate N-H | Variable (broad s) | - |
| Carbamate C=O | - | ~153-155 |
| O-CH₂ | ~4.1-4.3 (m) | ~67-69 |
| CH (ethyl group) | ~1.6-1.8 (m) | ~38-40 |
| CH₂ (alkyl chain) | ~1.2-1.5 (m) | ~23-31 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry for Molecular Compositional Verification
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₅H₂₂INO₂), the calculated monoisotopic mass is 375.0644 g/mol . HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ with a mass-to-charge ratio very close to this theoretical value, thereby confirming the molecular formula.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for N-arylcarbamates include cleavage of the ester bond, loss of the alkyl chain, and fragmentation of the aromatic ring. The presence of iodine would also lead to a characteristic isotopic pattern.
Expected Fragmentation Pattern:
Loss of the 2-ethylhexyl group: A significant fragment would likely correspond to the loss of the C₈H₁₇ radical, leading to an ion of the 4-iodophenylcarbamic acid.
Cleavage of the carbamate bond: Fragmentation could also occur at the C-O or N-C bonds of the carbamate linkage.
Formation of acylium ions: The formation of an acylium ion [R-O-C=O]⁺ is a common fragmentation pathway for esters. libretexts.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several characteristic absorption bands:
N-H Stretch: A sharp peak in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the carbamate group. The position and shape of this peak can be indicative of hydrogen bonding.
C-H Stretches: Multiple peaks in the 2850-3000 cm⁻¹ region due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the 2-ethylhexyl group.
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the carbonyl group in the carbamate linkage. Its exact position can be influenced by hydrogen bonding and the electronic nature of the substituents.
C-N and C-O Stretches: Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the stretching vibrations of the C-N and C-O bonds of the carbamate group.
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region arising from the vibrations of the carbon-carbon bonds in the phenyl ring.
C-I Stretch: A weak absorption band at lower frequencies, typically in the range of 500-600 cm⁻¹, corresponding to the C-I stretching vibration.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the aromatic ring and the C-I bond would be expected to show strong signals in the Raman spectrum.
X-ray Crystallographic Analysis of this compound and Related Structures
While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of closely related N-phenylcarbamate structures allows for a detailed prediction of its solid-state conformation and crystal packing.
Determination of Solid-State Molecular Conformation
The conformation of the carbamate group is a key structural feature. In the solid state, N-phenylcarbamates can adopt either a syn or anti conformation with respect to the N-H and C=O bonds. The anti conformation is generally more common. nih.gov The planarity of the carbamate group is also important, as it facilitates delocalization of the nitrogen lone pair into the carbonyl group.
The 2-ethylhexyl chain is flexible and can adopt various conformations. The specific conformation in the solid state will be influenced by crystal packing forces, aiming to maximize intermolecular interactions and achieve efficient space-filling.
Investigation of Crystal Packing Motifs and Supramolecular Assembly
The crystal packing of N-phenylcarbamates is typically dominated by hydrogen bonding. The N-H group of the carbamate acts as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. This leads to the formation of robust supramolecular synthons, such as one-dimensional chains or dimeric motifs, linked by N-H···O=C hydrogen bonds. researchgate.net
Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can also contribute to the stability of the crystal lattice. The interplay of these various non-covalent interactions—hydrogen bonding, halogen bonding, and π-π stacking—will ultimately determine the three-dimensional arrangement of this compound molecules in the solid state.
Chemical Reactivity and Synthetic Transformations of 2 Ethylhexyl N 4 Iodophenyl Carbamate
Reactivity of the Carbamate (B1207046) Functionality
The carbamate group, an "amide-ester" hybrid, exhibits a rich and versatile chemistry. Its reactivity is centered on the nitrogen-hydrogen (N-H) bond and the ester-like carbonyl group, both of which can be targeted for specific chemical modifications.
Reactions Involving the N-H Moiety
The proton on the nitrogen atom of the secondary carbamate is weakly acidic and can be removed by a strong base. This deprotonation generates a nucleophilic carbamate anion, which serves as a precursor for N-alkylation and N-acylation reactions.
Deprotonation and N-Alkylation/Acylation: Treatment with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), abstracts the N-H proton to form the corresponding sodium or lithium salt. This resulting anion is a potent nucleophile that can react with various electrophiles. For instance, reaction with an alkyl halide (e.g., methyl iodide) would yield the N-alkylated product, 2-ethylhexyl N-methyl-N-(4-iodophenyl)carbamate. Similarly, reaction with an acyl chloride (e.g., acetyl chloride) would afford the N-acylated derivative. Lewis acid catalysis, using reagents like zinc chloride (ZnCl2), can also effectively promote N-acylation with carboxylic acid anhydrides under solvent-free conditions. semanticscholar.org
Cleavage and Derivatization Reactions of the Carbamate Ester
The carbamate linkage can be cleaved under various conditions, a reaction often exploited in the context of protecting group chemistry. The primary modes of cleavage are hydrolysis and transesterification.
Hydrolysis: The ester component of the carbamate can be hydrolyzed under basic or acidic conditions. Alkaline hydrolysis, or saponification, typically proceeds through a base-catalyzed acyl-oxygen cleavage (BAc2) mechanism or, for certain N-aryl carbamates, an elimination-addition (E1cB) mechanism involving an isocyanate intermediate. researchgate.netresearchgate.netacs.org For 2-ethylhexyl N-(4-iodophenyl)carbamate, treatment with a strong base like sodium hydroxide (B78521) would yield 4-iodoaniline (B139537), 2-ethylhexanol, and carbonate. The reaction can also be promoted by the coordination of metal ions. nih.gov
Transesterification: The 2-ethylhexyl group can be exchanged for a different alkyl group via transesterification. This reaction is often catalyzed by metal alkoxides, such as titanium(IV) or lanthanum(III) isopropoxide, and involves the nucleophilic attack of an alcohol on the carbamate's carbonyl carbon. rsc.org This allows for the synthesis of a library of different N-(4-iodophenyl)carbamate esters from a single precursor.
Reductive Cleavage: While less common for aryl O-carbamates, certain reagents can effect the reductive cleavage of the C-O bond. For instance, the Schwartz reagent has been used for the mild and selective cleavage of aryl O-carbamates to phenols. organic-chemistry.org
Table 1: Summary of Reactions at the Carbamate Functionality
| Reaction Type | Reagents & Conditions | Product Type | Notes |
|---|---|---|---|
| N-Alkylation | 1. Strong Base (e.g., NaH, LDA) 2. Alkyl Halide (R-X) | N-alkyl-N-(4-iodophenyl)carbamate | Deprotonation of N-H creates a nucleophilic anion. |
| N-Acylation | 1. Base (e.g., Pyridine) or Lewis Acid (e.g., ZnCl2) 2. Acyl Halide (RCOCl) or Anhydride ((RCO)2O) | N-acyl-N-(4-iodophenyl)carbamate | Lewis acid catalysis offers a solvent-free alternative. semanticscholar.org |
| Alkaline Hydrolysis | Aqueous Base (e.g., NaOH, KOH), Heat | 4-Iodoaniline + 2-Ethylhexanol + CO32- | Cleavage of the carbamate linkage. researchgate.netacs.org |
| Transesterification | Alcohol (R'-OH), Metal Alkoxide Catalyst (e.g., Ti(OiPr)4) | Alkyl N-(4-iodophenyl)carbamate | Exchanges the 2-ethylhexyl group for a new alkyl group (R'). rsc.org |
Transformations Involving the 4-Iodophenyl Group
The carbon-iodine (C-I) bond on the phenyl ring is a versatile synthetic handle, enabling a wide array of transformations, most notably metal-catalyzed cross-coupling reactions.
Carbon-Iodine Bond Activation and Cross-Coupling Reactions
The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization even in the presence of other halides. nih.gov This reactivity makes this compound an excellent substrate for building more complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.com Reacting this compound with an arylboronic acid would yield a biphenyl (B1667301) derivative. This reaction is highly tolerant of various functional groups. researchgate.netyoutube.com
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base, to form an arylalkyne. wikipedia.orgorganic-chemistry.org This provides a direct route to introducing alkynyl moieties onto the phenyl ring of the carbamate.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between the aryl iodide and an amine (primary or secondary), an aniline (B41778), or even ammonia (B1221849) equivalents. wikipedia.orglibretexts.org This would allow for the synthesis of N,N'-diaryl ureas or related structures after potential modification of the carbamate.
Heck Coupling: This reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene, creating a new C-C bond.
Other Couplings: The iodophenyl group can also participate in other cross-coupling reactions, such as Negishi (with organozinc reagents), Stille (with organotin reagents), and Kumada (with Grignard reagents) couplings. Iron-catalyzed alkylations of aryl carbamates with Grignard reagents have also been reported. nih.govorganic-chemistry.orgnih.gov
Table 2: Representative Cross-Coupling Reactions of the 4-Iodophenyl Moiety
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(0) catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) | C(aryl)-C(aryl/vinyl) |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst + Cu(I) salt (e.g., CuI) + Amine Base | C(aryl)-C(alkynyl) |
| Buchwald-Hartwig | Amine (R2NH) | Pd(0) catalyst + Ligand (e.g., BINAP) + Base (e.g., NaOtBu) | C(aryl)-N |
| Heck | Alkene | Pd(0) catalyst + Base (e.g., Et3N) | C(aryl)-C(vinyl) |
| Kumada/Negishi | Grignard (RMgX) or Organozinc (RZnX) | Pd(0) or Ni(0) catalyst | C(aryl)-C(alkyl/aryl) |
Role of the Iodophenyl Moiety as a Site for Further Functionalization
Beyond metal-catalyzed cross-coupling, the iodophenyl group can be converted into other reactive intermediates, enabling a different set of functionalization strategies.
Metal-Halogen Exchange: The C-I bond can undergo metal-halogen exchange with organolithium reagents (e.g., n-butyllithium or t-butyllithium) at low temperatures. This reaction replaces the iodine atom with lithium, generating a highly nucleophilic aryllithium species. This intermediate can then be trapped with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install a new functional group at the 4-position.
Formation of Organozinc Reagents: Aryl iodides can react directly with activated zinc powder to form arylzinc compounds. nih.gov These organometallic reagents are generally more tolerant of functional groups than their lithium or magnesium counterparts and can be used in subsequent cross-coupling reactions.
Exploration of Hypervalent Iodine Chemistry within the Molecular Framework
The iodine atom in an aryl iodide can be oxidized from its standard monovalent state to higher oxidation states, typically +3 (iodine(III) or λ³-iodane) or +5 (iodine(V) or λ⁵-iodane). This conversion transforms the molecule into a hypervalent iodine reagent, which is a valuable synthetic tool in its own right. wikipedia.org
Synthesis of Iodine(III) Derivatives: this compound can be oxidized to form various iodine(III) species. For example, treatment with an oxidant like peracetic acid or sodium perborate (B1237305) in acetic acid can yield the corresponding (diacetoxyiodo)arene. organic-chemistry.org Alternatively, oxidative chlorination using reagents like hydrogen peroxide and HCl can produce the (dichloroiodo)arene derivative. nih.gov These hypervalent iodine(III) compounds are mild and selective oxidizing agents and can act as electrophilic group transfer reagents. acs.org
Applications as Synthetic Reagents: Once formed, the hypervalent iodine derivative of the parent carbamate could be used to perform various transformations. For example, (diacetoxyiodo)arenes are known to facilitate oxidative functionalizations of alkenes and ketones. Diaryliodonium salts, which could be synthesized from the iodine(III) intermediate, are powerful arylating agents in metal-free coupling reactions. nih.gov The relatively low oxidation potential of iodoarenes makes them particularly amenable to this type of activation. nih.gov
This compound as a Synthetic Intermediate for Complex Molecular Architectures
This compound serves as a versatile building block in the synthesis of intricate molecular structures, primarily due to the presence of the reactive carbon-iodine (C-I) bond. This functionality allows for its participation in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. The 2-ethylhexyl group, while not typically involved in the primary bond-forming reactions, imparts significant solubility in organic solvents, a crucial property for homogeneous catalysis and subsequent purification steps.
The strategic position of the iodine atom on the phenyl ring makes it an excellent electrophilic partner in reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. These methodologies are cornerstones of modern organic synthesis, enabling the construction of complex biaryls, conjugated enynes, and substituted alkenes, respectively. The carbamate moiety can also influence the electronic properties of the aryl iodide and may serve as a directing group or a point for further functionalization in more elaborate synthetic sequences.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The utility of this compound as a synthetic intermediate is best exemplified by its potential applications in several key palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. For instance, the coupling of this compound with a substituted phenylboronic acid would yield a functionalized N-biphenylcarbamate, a scaffold present in many biologically active molecules.
Illustrative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 2-ethylhexyl N-(4'-substituted-biphenyl-4-yl)carbamate |
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. youtube.com The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes, which are important precursors for more complex structures and are found in various functional materials and natural products. youtube.com The reaction of this compound with a terminal alkyne would introduce an alkynyl substituent at the 4-position of the phenyl ring.
Illustrative Sonogashira Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |
| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 2-ethylhexyl N-(4-(alkynyl)phenyl)carbamate |
Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base. The reaction of this compound with an alkene, such as an acrylate, would lead to the formation of a cinnamate (B1238496) derivative, a structural motif present in various natural products and compounds of pharmaceutical interest.
Illustrative Heck Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| This compound | Alkene (e.g., ethyl acrylate) | Pd(OAc)₂ | Et₃N | 2-ethylhexyl N-(4-(alkenyl)phenyl)carbamate |
The sequential and iterative application of these cross-coupling reactions, where the order of bond formation can be controlled, allows for the programmed synthesis of highly complex and diverse molecular architectures starting from this compound. nih.gov
Mechanistic Studies of Post-Synthetic Transformations
The post-synthetic transformations of this compound are predominantly governed by the well-established mechanisms of palladium-catalyzed cross-coupling reactions. While specific mechanistic studies on this exact molecule are not extensively documented, the general catalytic cycles for these reactions are well understood and directly applicable.
The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.
Transmetalation (Suzuki-Miyaura and Sonogashira Coupling):
In the Suzuki-Miyaura coupling , the organoboron reagent, activated by the base, undergoes transmetalation with the palladium(II) complex. The organic group from the boron atom is transferred to the palladium center, displacing the iodide ligand.
In the Sonogashira coupling , the terminal alkyne is first converted to a copper acetylide by the copper(I) co-catalyst and base. youtube.com This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium.
Migratory Insertion (Heck Reaction): In the Heck reaction, the alkene coordinates to the palladium(II) complex. This is followed by a syn-migratory insertion of the aryl group into the C=C bond of the alkene, forming a new carbon-carbon single bond and a palladium-carbon sigma bond.
Reductive Elimination: The final step in the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center (the aryl group from the starting material and the group transferred in the transmetalation/migratory insertion step) are coupled together to form the final product. This step regenerates the palladium(0) catalyst, which can then enter into a new catalytic cycle. The oxidation state of palladium is reduced from +2 to 0.
Generalized Catalytic Cycle for Cross-Coupling Reactions
| Step | Description | Change in Pd Oxidation State |
| Oxidative Addition | Insertion of Pd(0) into the C-I bond of this compound. | 0 → +2 |
| Transmetalation / Migratory Insertion | Transfer of the organic group from the coupling partner to the Pd(II) center. | No change |
| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | +2 → 0 |
Understanding these mechanistic principles is crucial for optimizing reaction conditions, such as the choice of catalyst, ligands, base, and solvent, to achieve high yields and selectivity in the synthesis of complex molecules derived from this compound. Further mechanistic investigations could focus on the influence of the N-(2-ethylhexyl)carbamate group on the kinetics and regioselectivity of these transformations.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Strategies for N-Aryl Iodinated Carbamates
The synthesis of N-aryl carbamates is a cornerstone of modern organic chemistry, with applications in pharmaceuticals and polymer science. researchgate.netnih.gov Future research could focus on developing more efficient and sustainable methods for the synthesis of 2-ethylhexyl N-(4-iodophenyl)carbamate and its analogues.
Current synthetic routes to N-aryl carbamates often rely on metal-catalyzed cross-coupling reactions. researchgate.net Palladium- and copper-based catalysts have been instrumental in forming the crucial C-N bond. researchgate.netorganic-chemistry.org For instance, a plausible route to this compound could involve the palladium-catalyzed coupling of 4-iodoaniline (B139537) with 2-ethylhexyl chloroformate.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Strategy | Catalyst/Reagent | Potential Advantages | Potential Challenges |
| Palladium-Catalyzed Cross-Coupling | Pd catalyst, base | High efficiency, broad substrate scope. organic-chemistry.org | Catalyst cost and removal, harsh reaction conditions. organic-chemistry.org |
| Copper-Catalyzed Ullmann Condensation | Cu catalyst, ligand | Lower cost than palladium, effective for aryl iodides. | Often requires high temperatures and strong bases. researchgate.net |
| Metal-Free Arylation | Diaryliodonium salts | Avoids transition metal contamination. nih.gov | Limited availability of starting materials. researchgate.net |
| Photoredox Catalysis | Nickel catalyst, photosensitizer | Mild reaction conditions, use of visible light. organic-chemistry.org | Substrate scope can be limited. organic-chemistry.org |
Future work should aim to develop novel synthetic strategies that are more atom-economical and environmentally benign. This could involve exploring earth-abundant metal catalysts like iron or nickel, or even metal-free methodologies. organic-chemistry.org The use of diaryliodonium salts as arylating agents, for example, presents a metal-free alternative for the N-arylation of carbamates. nih.gov
Exploration of Catalytic Applications of the Compound or its Derivatives
The 4-iodophenyl moiety in this compound is a versatile functional group that can participate in various catalytic cycles. This opens up the possibility of using the compound itself or its derivatives as catalysts or ligands in organic synthesis.
The iodine atom can be involved in halogen bonding, a non-covalent interaction that is increasingly being used in organocatalysis. The carbamate (B1207046) group, with its hydrogen bond donor and acceptor capabilities, could also play a role in substrate activation and orientation.
Table 2: Potential Catalytic Applications of this compound Derivatives
| Catalytic Application | Role of the Compound | Rationale |
| Halogen Bonding Catalysis | Catalyst | The iodine atom can act as a halogen bond donor to activate electrophiles. |
| Ligand in Cross-Coupling Reactions | Ligand for a metal center | The carbamate and aryl groups could coordinate to a transition metal, influencing its catalytic activity. |
| Asymmetric Catalysis | Chiral Ligand | The chiral 2-ethylhexyl group could induce enantioselectivity in metal-catalyzed reactions. |
Future research could involve the synthesis of derivatives where the iodine atom is hypervalent, creating a highly reactive species for various transformations. Furthermore, the chiral 2-ethylhexyl group could be exploited in the development of novel chiral ligands for asymmetric catalysis.
Advanced In-Situ Spectroscopic Studies of Reaction Dynamics
To fully understand and optimize reactions involving this compound, it is crucial to study their reaction dynamics in real-time. Advanced in-situ spectroscopic techniques, such as ReactIR (in-situ infrared spectroscopy), can provide valuable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. acs.orgresearchgate.net
For example, in a palladium-catalyzed synthesis of this compound, ReactIR could be used to monitor the consumption of reactants (e.g., 4-iodoaniline and 2-ethylhexyl chloroformate) and the formation of the product and any byproducts. acs.org This would allow for precise determination of reaction endpoints and the identification of any reaction bottlenecks.
Future studies could employ a combination of spectroscopic techniques, such as Raman and NMR spectroscopy, to gain a more complete picture of the reaction dynamics. This data would be invaluable for optimizing reaction conditions and developing more efficient synthetic protocols.
Refined Computational Models for Predicting Complex Reactivity
Computational chemistry offers a powerful tool for understanding and predicting the reactivity of molecules like this compound. nih.gov Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. researchgate.netnih.gov
For instance, computational models could be developed to predict the most favorable conditions for the Suzuki-Miyaura cross-coupling of the 4-iodophenyl group with various boronic acids. nih.gov These models could take into account factors such as the choice of catalyst, ligand, solvent, and base.
Table 3: Key Parameters for Computational Modeling of Reactivity
| Parameter | Computational Method | Information Gained |
| Reaction Energy Profile | Density Functional Theory (DFT) | Identification of intermediates and transition states, calculation of activation energies. researchgate.net |
| Catalyst-Substrate Interaction | Molecular Mechanics (MM), DFT | Understanding the binding mode of the substrate to the catalyst. |
| Solvent Effects | Implicit or Explicit Solvation Models | Prediction of how the solvent influences reaction rates and selectivity. |
Future research in this area should focus on developing more accurate and predictive computational models. This could involve the use of machine learning algorithms to analyze large datasets of experimental results and identify key structure-reactivity relationships.
Integration with Continuous Flow Chemistry for Scalable Synthesis
Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. nih.gov The integration of the synthesis of this compound into a continuous flow process could offer significant advantages over traditional batch synthesis.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. nih.gov It also enables the safe handling of hazardous reagents and intermediates. A flow process for the synthesis of this compound could involve pumping the reactants through a heated reactor packed with a solid-supported catalyst.
Future work in this area could focus on developing a fully integrated continuous flow process that includes reaction, separation, and purification steps. This would enable the on-demand and scalable production of this compound for various applications.
Q & A
Q. What are the established methodologies for synthesizing 2-ethylhexyl N-(4-iodophenyl)carbamate?
The synthesis typically involves reacting 4-iodophenyl isocyanate with 2-ethylhexanol under anhydrous conditions. A catalytic amount of HCl in chloroform is often used to accelerate the reaction . Key steps include:
- Reaction setup : Stir equimolar ratios of 4-iodophenyl isocyanate and 2-ethylhexanol in chloroform with 1–2% HCl at room temperature for 30–60 minutes.
- Purification : Remove solvents via rotary evaporation, followed by column chromatography (silica gel, light petroleum ether eluent) to isolate the product.
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry or catalyst concentration as needed.
Q. Which analytical techniques are critical for characterizing this compound?
Standard characterization includes:
- NMR spectroscopy : and NMR to confirm carbamate bond formation and aryl/alkyl group integration .
- IR spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C carbamate) are diagnostic .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., iodine’s distinct isotopic signature) .
- X-ray crystallography : Resolve structural disorder (e.g., cyclohexene ring conformation) if crystallizable .
Q. What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact .
- Ventilation : Work in a fume hood to minimize inhalation risks .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Exposure limits : Adhere to AEGL-1 (Acute Exposure Guideline Level-1) thresholds for short-term exposure (1–8 hours) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this carbamate?
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance reactivity .
- Solvent effects : Compare polar aprotic solvents (e.g., DMF) versus chloroform for solubility and reaction kinetics.
- Temperature control : Conduct reactions under reflux (40–60°C) to accelerate kinetics without degrading iodine substituents .
Q. What advanced methods are used to study rotational isomerism in carbamates like this compound?
Q. How should researchers address discrepancies in toxicity data across studies?
- Comparative analysis : Cross-reference AEGL values (e.g., AEGL-1: 0.1–0.5 ppm) with OECD guidelines or in vitro cytotoxicity assays (e.g., MTT assays) .
- Mechanistic studies : Use computational models (e.g., QSAR) to predict toxicity pathways and validate with in vivo data (e.g., rodent exposure studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
